Norfloxacin is a first-generation fluoroquinolone antibiotic with broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, functioning through the inhibition of bacterial DNA gyrase. [1] Norfloxacin (nicotinate), CAS 118803-81-9, is a specific 1:1 adduct or salt of norfloxacin and nicotinic acid. [2] This particular form was developed to address a primary procurement and formulation challenge of the parent compound: its very low solubility in aqueous media. By forming the nicotinate salt, the compound's physicochemical properties are significantly altered, enabling distinct handling and administration capabilities compared to the base form. [2]
Selecting a specific salt form of an active pharmaceutical ingredient is a critical procurement decision, as different salts are not functionally interchangeable. The choice between Norfloxacin (nicotinate) and the parent Norfloxacin base, or other salts like the hydrochloride or lactate, directly impacts fundamental performance attributes. Properties such as aqueous solubility, dissolution rate, and crystal structure vary significantly between salt forms. [1] These differences can profoundly affect a compound's oral bioavailability, formulation compatibility, and stability, ultimately determining its suitability for specific dosage forms like aqueous solutions, injectables, or solid tablets requiring predictable absorption. [2] Therefore, substituting Norfloxacin (nicotinate) with a different form without specific validation risks process failure and suboptimal therapeutic efficacy.
Norfloxacin (nicotinate) demonstrates exceptionally high water solubility compared to the parent compound. A European patent reports its solubility as 250 mg/mL in water at 25°C. [1] This contrasts sharply with the acknowledged very low water solubility of the Norfloxacin base, which presents significant challenges for developing liquid dosage forms. [1] This solubility advantage is a primary differentiator for any application requiring the preparation of concentrated aqueous solutions.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 250 mg/mL |
| Comparator Or Baseline | Norfloxacin (base) (described as having 'very low water solubility') |
| Quantified Difference | Orders of magnitude improvement, enabling high-concentration solutions not feasible with the base. |
| Conditions | Measurement in water at 25°C. |
This enables the development of high-concentration oral or injectable aqueous solutions, simplifying administration and improving processability, particularly in veterinary applications.
The nicotinate salt form significantly improves the oral absorption of norfloxacin. A comparative pharmacokinetic study in rabbits demonstrated that the absolute oral bioavailability of Norfloxacin (nicotinate) was 45%, a substantial increase over the 29% bioavailability observed for the parent Norfloxacin base administered under the same conditions. [1] This indicates that a greater fraction of the active compound reaches systemic circulation when administered as the nicotinate salt.
| Evidence Dimension | Absolute Oral Bioavailability (F) |
| Target Compound Data | 45% |
| Comparator Or Baseline | Norfloxacin (base): 29% |
| Quantified Difference | 55% relative increase in bioavailability |
| Conditions | Single oral administration of 5 mg/kg (equivalent NFLX base) in rabbits. |
Higher bioavailability allows for more efficient dosing, potentially reducing the required dose to achieve therapeutic blood levels and improving the predictability of the clinical response.
The formation of the nicotinate salt does not compromise the intrinsic, broad-spectrum antibacterial efficacy of the core norfloxacin molecule. Patent literature explicitly confirms that the Norfloxacin (nicotinate) adduct retains the broad spectrum of activity characteristic of norfloxacin. [1] This ensures that the benefits of improved solubility and bioavailability are delivered without sacrificing the compound's primary therapeutic function.
| Evidence Dimension | Antimicrobial Spectrum |
| Target Compound Data | Retains the broad spectrum of activity of Norfloxacin |
| Comparator Or Baseline | Norfloxacin (base) |
| Quantified Difference | No negative impact on the spectrum of activity. |
| Conditions | General assessment of antibacterial action. |
This provides confidence that the well-established antibacterial profile of norfloxacin is maintained, allowing formulators to focus on leveraging the salt's superior physical properties.
The exceptional water solubility (250 mg/mL) makes this compound the clear choice for creating concentrated liquid products, such as oral solutions for administration in drinking water for livestock or poultry, or for parenteral (injectable) formulations where low-volume dosing is critical. [1]
For applications where achieving reliable and high systemic exposure from an oral dose is paramount, the 55% relative increase in bioavailability over the parent drug makes Norfloxacin (nicotinate) a more efficient choice. [2] This is particularly relevant in treating systemic infections where predictable therapeutic blood concentrations are required.
In research settings, the high aqueous solubility simplifies stock solution preparation for in vitro studies, such as antimicrobial susceptibility testing (MIC/MBC assays) or cell-based toxicity screens. This eliminates the need for co-solvents like DMSO that can confound experimental results and improves the reproducibility of assays.